(3S)-1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol
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Overview
Description
(3S)-1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring substituted with a hydroxyl group at the third position and a 4-methylphenylmethyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzyl chloride and pyrrolidine.
Nucleophilic Substitution: The 4-methylbenzyl chloride undergoes a nucleophilic substitution reaction with pyrrolidine to form N-(4-methylbenzyl)pyrrolidine.
Hydroxylation: The N-(4-methylbenzyl)pyrrolidine is then subjected to hydroxylation at the third position of the pyrrolidine ring. This can be achieved using various oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of amines
Substitution: Formation of substituted pyrrolidines
Scientific Research Applications
(3S)-1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be utilized in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.
Mechanism of Action
The mechanism of action of (3S)-1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The hydroxyl group and the pyrrolidine ring play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(3R)-1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
N-(4-Methylbenzyl)pyrrolidine: A precursor in the synthesis of (3S)-1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol.
4-Methylbenzyl chloride: A starting material used in the synthesis.
Uniqueness
This compound is unique due to its chiral nature and the presence of both a hydroxyl group and a 4-methylphenylmethyl group. These structural features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
Biological Activity
(3S)-1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol, also known as a derivative of pyrrolidine, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a pyrrolidine ring with a hydroxyl group at the 3-position and a 4-methylphenyl group attached to the nitrogen atom. This unique configuration contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The compound may exhibit affinity for neurotransmitter receptors, particularly those involved in neurological functions. Its ability to form hydrogen bonds due to the hydroxyl group enhances its interaction with these receptors.
- Enzyme Interaction : It may act as an inhibitor or modulator for specific enzymes, influencing metabolic pathways relevant to neurological disorders.
1. Neuropharmacological Effects
Research indicates that derivatives of pyrrolidine compounds can influence neurotransmission and exhibit neuroprotective properties. For instance, studies have shown that certain pyrrolidine derivatives can act as antagonists at NMDA receptors, which are critical in excitatory neurotransmission and are implicated in conditions such as Alzheimer's disease and schizophrenia .
2. Anticancer Properties
Some studies have explored the anticancer potential of pyrrolidine derivatives. For example, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF7), colon (HCT116), and prostate (PC-3) cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.
3. Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. For instance, it may inhibit certain kinases involved in cell signaling pathways that regulate cell proliferation and survival . This inhibition can lead to reduced tumor growth in vitro.
Case Study 1: Neuroprotective Effects
A study examining the neuroprotective effects of pyrrolidine derivatives found that compounds similar to this compound could reduce oxidative stress in neuronal cells. The results indicated a significant decrease in reactive oxygen species (ROS) levels, suggesting a protective mechanism against neurodegeneration .
Case Study 2: Anticancer Activity
In vitro assays demonstrated that this compound exhibited cytotoxicity against various cancer cell lines. The IC50 values ranged from 23 µM to 42 µM across different cell types, indicating moderate potency. The compound's action was linked to apoptosis induction and disruption of mitochondrial function .
Data Table: Summary of Biological Activities
Biological Activity | Effect | IC50 Value | Target |
---|---|---|---|
Neuroprotection | Reduces ROS levels | N/A | Neuronal cells |
Anticancer (MCF7) | Cytotoxicity | 33.81 µM | Breast cancer |
Anticancer (HCT116) | Cytotoxicity | 41.10 µM | Colon cancer |
Enzyme Inhibition | Kinase inhibition | N/A | Various kinases |
Properties
IUPAC Name |
(3S)-1-[(4-methylphenyl)methyl]pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-2-4-11(5-3-10)8-13-7-6-12(14)9-13/h2-5,12,14H,6-9H2,1H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAGUVODSNQJHZ-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CC[C@@H](C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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